1-(3,4-Dimethoxyphenyl)propan-2-ol

Beschreibung

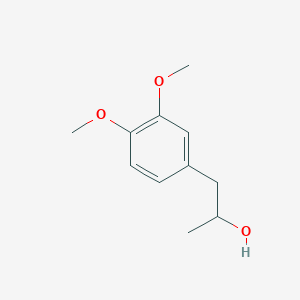

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-(3,4-dimethoxyphenyl)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O3/c1-8(12)6-9-4-5-10(13-2)11(7-9)14-3/h4-5,7-8,12H,6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWJDGWGMDAQESJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC(=C(C=C1)OC)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80936454 | |

| Record name | 1-(3,4-Dimethoxyphenyl)propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80936454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19578-92-8, 161121-02-4 | |

| Record name | 3,4-Dimethoxy-α-methylbenzeneethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19578-92-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propanol, l-(3,4-dimethoxyphenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019578928 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(3,4-Dimethoxyphenyl)propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80936454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to (R)-1-(3,4-Dimethoxyphenyl)propan-2-ol

Introduction

(R)-1-(3,4-Dimethoxyphenyl)propan-2-ol is a chiral aromatic alcohol of significant interest to the scientific community, particularly those engaged in pharmaceutical research and drug development. Its stereospecific structure, featuring a hydroxyl group on a propyl chain attached to a dimethoxy-substituted benzene ring, makes it a valuable chiral building block in the synthesis of more complex, biologically active molecules. This technical guide provides a comprehensive overview of the available information on (R)-1-(3,4-Dimethoxyphenyl)propan-2-ol, including its chemical identity, physical properties, and key synthetic considerations.

Chemical Identity and Physical Properties

The fundamental identification and key physicochemical properties of (R)-1-(3,4-Dimethoxyphenyl)propan-2-ol are summarized below. It is important to note that much of the publicly available data is predicted and awaits experimental verification in peer-reviewed literature.

| Property | Value | Source |

| CAS Number | 161121-03-5 | [1] |

| Molecular Formula | C₁₁H₁₆O₃ | [1] |

| Molecular Weight | 196.24 g/mol | |

| IUPAC Name | (2R)-1-(3,4-dimethoxyphenyl)propan-2-ol | |

| Boiling Point | 296.6±25.0 °C (Predicted) | |

| Density | 1.062±0.06 g/cm³ (Predicted) | |

| pKa | 14.86±0.20 (Predicted) | |

| Storage Temperature | 2-8°C |

Synthetic Pathways: A Focus on Enantioselectivity

The synthesis of enantiomerically pure (R)-1-(3,4-Dimethoxyphenyl)propan-2-ol is a key challenge, with the primary strategy revolving around the asymmetric reduction of its corresponding prochiral ketone, 1-(3,4-dimethoxyphenyl)propan-2-one (CAS No. 776-99-8)[1][2][3]. The stereocenter at the second carbon of the propanol chain necessitates the use of stereoselective chemical or biocatalytic methods to achieve the desired (R)-configuration.

Biocatalytic Asymmetric Reduction

A prevalent and highly effective method for the synthesis of chiral alcohols is the use of alcohol dehydrogenases (ADHs). These enzymes exhibit high enantioselectivity, allowing for the production of the desired (R)- or (S)-enantiomer from a ketone precursor. Specifically, (R)-selective ADHs can be employed to reduce 1-(3,4-dimethoxyphenyl)propan-2-one to (R)-1-(3,4-dimethoxyphenyl)propan-2-ol with high enantiomeric excess. While the general principle is well-established for this class of compounds, a detailed, publicly available, step-by-step protocol for this specific transformation is not readily found in the scientific literature.

The workflow for such a biocatalytic reduction can be conceptually outlined as follows:

Caption: Conceptual workflow for the biocatalytic synthesis of (R)-1-(3,4-Dimethoxyphenyl)propan-2-ol.

Spectroscopic Characterization

A thorough characterization using spectroscopic methods is essential for confirming the identity and purity of (R)-1-(3,4-Dimethoxyphenyl)propan-2-ol. However, at the time of this publication, experimentally obtained and publicly archived spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this specific compound are not available. Researchers synthesizing this compound would need to perform these analyses to validate their results. For reference, the precursor ketone, 1-(3,4-dimethoxyphenyl)-2-propanone, has some available spectroscopic data[2].

Applications in Drug Development

Chiral alcohols, such as (R)-1-(3,4-Dimethoxyphenyl)propan-2-ol, are considered valuable chiral building blocks in the pharmaceutical industry[4][][6]. They can be used as starting materials or key intermediates in the multi-step synthesis of complex drug molecules. The specific stereochemistry of the alcohol is often crucial for the biological activity of the final product, as it dictates the three-dimensional arrangement of atoms and, consequently, the interaction with biological targets.

While the direct pharmacological activity of (R)-1-(3,4-Dimethoxyphenyl)propan-2-ol is not documented, structurally related molecules containing the 1-(3,4-dimethoxyphenyl)propane moiety have been investigated for various biological activities. For instance, derivatives have been explored for their potential as anticancer agents and for their effects on smooth muscle relaxation[7]. These studies highlight the potential of the 1-(3,4-dimethoxyphenyl)propane scaffold in medicinal chemistry.

Safety and Handling

Detailed safety and handling information for (R)-1-(3,4-Dimethoxyphenyl)propan-2-ol is not extensively documented. As with any chemical substance, it should be handled with care in a well-ventilated laboratory environment, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. For more specific safety information, it is recommended to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion and Future Outlook

(R)-1-(3,4-Dimethoxyphenyl)propan-2-ol represents a chiral intermediate with significant potential in synthetic and medicinal chemistry. While its fundamental properties are cataloged, there is a notable absence of detailed, publicly available experimental data, including comprehensive spectroscopic analyses and specific, step-by-step synthetic protocols. The likely route to this compound is through the enantioselective reduction of its ketone precursor, with biocatalysis offering a promising approach. Further research and publication of these critical data points would be invaluable to the scientific community, enabling a more thorough evaluation of its utility as a chiral building block in the development of novel therapeutics.

References

A comprehensive list of references is not available due to the limited publicly accessible, in-depth scientific literature specifically focused on (R)-1-(3,4-Dimethoxyphenyl)propan-2-ol. The citations provided in the text refer to general methodologies, related compounds, or chemical supplier information.

Sources

- 1. 2-Propanone, 1-(3,4-dimethoxyphenyl)- | C11H14O3 | CID 69896 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. spectrabase.com [spectrabase.com]

- 3. 2-Propanone, 1-(3,4-dimethoxyphenyl)- | SIELC Technologies [sielc.com]

- 4. Synthesis of chiral building blocks for use in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

(S)-1-(3,4-Dimethoxyphenyl)propan-2-ol molecular weight and formula

An In-Depth Technical Guide to (S)-1-(3,4-Dimethoxyphenyl)propan-2-ol: Synthesis, Chiral Analysis, and Applications

Introduction

(S)-1-(3,4-Dimethoxyphenyl)propan-2-ol is a chiral alcohol that serves as a valuable building block in asymmetric synthesis. Its stereospecific structure makes it a crucial intermediate in the development of pharmacologically active compounds, where enantiomeric purity can significantly impact therapeutic efficacy and safety. This guide provides a comprehensive overview of its chemical properties, stereoselective synthesis, and the analytical methodologies required to ensure its enantiomeric integrity. It is intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis.

Physicochemical Properties

The fundamental properties of (S)-1-(3,4-Dimethoxyphenyl)propan-2-ol are summarized below. These characteristics are essential for its handling, characterization, and application in synthetic chemistry.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₆O₃ | [1][2] |

| Molecular Weight | 196.24 g/mol | [1][2] |

| CAS Number | 161121-02-4 | [1][2] |

| Boiling Point (Predicted) | 296.6 ± 25.0 °C | [1] |

| Density (Predicted) | 1.062 ± 0.06 g/cm³ | [1] |

| Physical Form | Varies (often an oil or low-melting solid) | N/A |

Chemical Structure

Caption: Workflow for the stereoselective synthesis of (S)-1-(3,4-Dimethoxyphenyl)propan-2-ol.

Principles of Chiral Analysis

Due to the stereospecific requirements in pharmaceutical applications, the accurate determination of enantiomeric purity is paramount. Chiral analysis distinguishes and quantifies the individual enantiomers of a racemic mixture. [3]The most prevalent techniques for this purpose are chromatographic methods. [3][4]

-

High-Performance Liquid Chromatography (HPLC): This is the most widely used technique for chiral separations. [5][]It employs a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation.

-

Gas Chromatography (GC): GC with a chiral stationary phase is also effective, particularly for volatile and thermally stable compounds. [4][7]* Supercritical Fluid Chromatography (SFC): SFC is a powerful technique that combines the advantages of both GC and HPLC, often providing faster and more efficient separations. [4]* Capillary Electrophoresis (CE): CE offers high separation efficiency and requires minimal sample volume, making it a valuable tool for chiral analysis. [4][]* Nuclear Magnetic Resonance (NMR) Spectroscopy: Chiral resolving agents can be used in NMR to induce chemical shift differences between enantiomers, allowing for their quantification. [7]

Experimental Protocol: Chiral Purity Determination by HPLC

The following protocol outlines a general procedure for determining the enantiomeric excess of (S)-1-(3,4-Dimethoxyphenyl)propan-2-ol using High-Performance Liquid Chromatography.

Materials and Equipment

-

HPLC system with a UV detector

-

Chiral stationary phase (CSP) column (e.g., polysaccharide-based)

-

Mobile phase solvents (e.g., n-Hexane, Isopropanol)

-

Sample of (S)-1-(3,4-Dimethoxyphenyl)propan-2-ol

-

Volumetric flasks and pipettes

Method Development

The selection of the appropriate chiral stationary phase and mobile phase composition is the most critical step in developing a successful chiral separation method. [5]A screening approach using different CSPs and mobile phase modifiers is often employed.

Step-by-Step Protocol

-

Mobile Phase Preparation: Prepare the mobile phase by mixing the appropriate ratio of solvents (e.g., 90:10 n-Hexane:Isopropanol). Degas the mobile phase before use.

-

Sample Preparation: Accurately weigh and dissolve a small amount of the sample in the mobile phase to a known concentration (e.g., 1 mg/mL).

-

HPLC System Setup:

-

Install the chiral column and equilibrate it with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.

-

Set the UV detector to an appropriate wavelength for detection (e.g., 280 nm).

-

-

Injection and Data Acquisition: Inject a small volume of the sample (e.g., 10 µL) onto the column and start the data acquisition.

-

Data Analysis:

-

Identify the peaks corresponding to the (S) and (R) enantiomers.

-

Integrate the peak areas for each enantiomer.

-

Calculate the enantiomeric excess (%ee) using the following formula: %ee = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100

-

Caption: Workflow for chiral HPLC analysis.

Applications in Research and Drug Development

While direct applications of (S)-1-(3,4-Dimethoxyphenyl)propan-2-ol are not extensively documented in the provided search results, its structural motif is present in various pharmacologically active molecules. The corresponding amine, 1-(3,4-dimethoxyphenyl)propan-2-amine, is a known precursor in the synthesis of compounds with potential antispasmodic properties, structurally related to papaverine and mebeverine. [8]This suggests that (S)-1-(3,4-Dimethoxyphenyl)propan-2-ol is a key intermediate for accessing the (S)-enantiomer of these and other related therapeutic agents. The stereochemistry at the C2 position is critical for the biological activity and receptor binding of the final drug substance.

Conclusion

(S)-1-(3,4-Dimethoxyphenyl)propan-2-ol is a fundamentally important chiral building block in modern organic synthesis. Its value lies in its specific stereoconfiguration, which is essential for the synthesis of enantiomerically pure pharmaceutical compounds. A thorough understanding of its synthesis, purification, and, most importantly, its chiral analysis is critical for any researcher or scientist working with this compound. The methodologies outlined in this guide, particularly the emphasis on chiral HPLC, provide a robust framework for ensuring the quality and stereochemical integrity of this versatile synthetic intermediate.

References

-

Wikipedia. Chiral analysis. [Link]

-

LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs. [Link]

-

MDPI. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. [Link]

-

Wiley Online Library. Analytical Methods | Dynamic Stereochemistry of Chiral Compounds: Principles and Applications. [Link]

-

MDPI. 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one. [Link]

-

ResearchGate. Synthesis of N-(1-(3,4-dimethoxyphenyl)propan-2-yl) amides 4. [Link]

-

Chemsrc. 1-(3,4-Dimethoxyphenyl)propan-1-one. [Link]

-

ResearchGate. Acta Chemica Scandinavica, 1993: 47: 867-871. [Link]

-

PrepChem.com. Synthesis of 1-(3,4-dimethoxyphenyl)-2-nitro-1,3-propanediol. [Link]

-

SIELC Technologies. 2-Propanone, 1-(3,4-dimethoxyphenyl)-. [Link]

-

Pharmaffiliates. 1-(3,4-Dimethoxyphenyl)propan-2-one. [Link]

Sources

- 1. (S)-1-(3,4-DIMETHOXYPHENYL)-2-PROPANOL | 161121-02-4 [amp.chemicalbook.com]

- 2. 161121-02-4|(S)-1-(3,4-Dimethoxyphenyl)propan-2-ol|BLD Pharm [bldpharm.com]

- 3. Chiral analysis - Wikipedia [en.wikipedia.org]

- 4. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chromatographyonline.com [chromatographyonline.com]

- 7. books.rsc.org [books.rsc.org]

- 8. researchgate.net [researchgate.net]

Spectroscopic Data for 1-(3,4-Dimethoxyphenyl)propan-2-ol: A Technical Guide

This technical guide provides a comprehensive analysis of the spectroscopic data for 1-(3,4-Dimethoxyphenyl)propan-2-ol, a key chiral intermediate in the synthesis of various pharmacologically active molecules. The structural elucidation of this compound is paramount for ensuring the purity and identity of downstream products in drug discovery and development. This document will delve into the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. While direct, publicly available experimental spectra for this compound are not readily found in the literature, this guide will provide a detailed, experience-based interpretation based on the analysis of closely related and structurally analogous compounds.

Molecular Structure and Spectroscopic Overview

This compound is a secondary alcohol with a chiral center at the C2 position of the propane chain. The molecule features a 1,2,4-trisubstituted benzene ring with two methoxy groups, which significantly influence its spectroscopic properties. The key structural features to be identified by spectroscopic methods are:

-

The aromatic protons on the dimethoxyphenyl ring.

-

The methoxy group protons.

-

The protons of the propyl chain, including the chiral center.

-

The hydroxyl proton.

-

The carbon skeleton, including the distinct aromatic and aliphatic carbons.

-

The characteristic vibrational modes of the hydroxyl and ether functional groups.

-

The molecular weight and fragmentation pattern.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR are essential for the unambiguous identification of this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show distinct signals for each non-equivalent proton in the molecule. The chemical shifts are influenced by the electron-donating methoxy groups on the aromatic ring and the electronegative hydroxyl group.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~6.80 | d, J ≈ 8.0 Hz | 1H | Ar-H |

| ~6.75 | dd, J ≈ 8.0, 2.0 Hz | 1H | Ar-H |

| ~6.70 | d, J ≈ 2.0 Hz | 1H | Ar-H |

| ~4.05 | m | 1H | CH-OH |

| ~3.88 | s | 3H | OCH₃ |

| ~3.86 | s | 3H | OCH₃ |

| ~2.70 | dd, J ≈ 13.5, 5.0 Hz | 1H | CH₂ |

| ~2.60 | dd, J ≈ 13.5, 8.0 Hz | 1H | CH₂ |

| ~2.0 (broad) | s | 1H | OH |

| ~1.20 | d, J ≈ 6.0 Hz | 3H | CH₃ |

Interpretation and Rationale:

-

Aromatic Protons: The three aromatic protons will appear in the range of δ 6.7-6.8 ppm. The electron-donating effect of the two methoxy groups shields these protons, shifting them upfield compared to unsubstituted benzene (δ 7.34 ppm). The splitting pattern will be complex due to their ortho and meta coupling.

-

Methine Proton (CH-OH): The proton on the carbon bearing the hydroxyl group is expected to appear as a multiplet around δ 4.05 ppm. It is coupled to the adjacent methylene and methyl protons.

-

Methoxy Protons: The two methoxy groups are expected to appear as sharp singlets at approximately δ 3.88 and 3.86 ppm.

-

Methylene Protons (CH₂): The two protons of the methylene group are diastereotopic due to the adjacent chiral center. They will appear as a pair of doublets of doublets (or a more complex multiplet) around δ 2.6-2.7 ppm.

-

Hydroxyl Proton: The chemical shift of the hydroxyl proton is variable and depends on concentration and solvent. It is expected to appear as a broad singlet around δ 2.0 ppm.

-

Methyl Protons: The methyl protons will appear as a doublet around δ 1.20 ppm due to coupling with the adjacent methine proton.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~149.0 | Ar-C (C-O) |

| ~147.5 | Ar-C (C-O) |

| ~132.0 | Ar-C |

| ~121.0 | Ar-CH |

| ~112.0 | Ar-CH |

| ~111.5 | Ar-CH |

| ~69.0 | CH-OH |

| ~56.0 | OCH₃ |

| ~55.9 | OCH₃ |

| ~43.0 | CH₂ |

| ~23.0 | CH₃ |

Interpretation and Rationale:

-

Aromatic Carbons: The six aromatic carbons will appear in the region of δ 110-150 ppm. The carbons attached to the methoxy groups will be the most downfield shifted (δ ~147-149 ppm).

-

Carbinol Carbon (CH-OH): The carbon bearing the hydroxyl group is expected to resonate around δ 69.0 ppm.

-

Methoxy Carbons: The two methoxy carbons will have very similar chemical shifts, appearing around δ 56.0 ppm.

-

Aliphatic Carbons: The methylene carbon (CH₂) is expected at approximately δ 43.0 ppm, and the methyl carbon (CH₃) will be the most upfield signal at around δ 23.0 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions from the hydroxyl, ether, and aromatic functionalities.

Table 3: Predicted FT-IR Data for this compound (Liquid Film)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 (broad) | Strong | O-H stretch (alcohol) |

| ~3000-2850 | Medium | C-H stretch (aliphatic) |

| ~1605, 1515, 1465 | Medium-Strong | C=C stretch (aromatic) |

| ~1260, 1030 | Strong | C-O stretch (ether and alcohol) |

| ~1140 | Strong | C-O stretch (ether) |

| ~810 | Strong | C-H bend (aromatic, out-of-plane) |

Interpretation and Rationale:

-

O-H Stretch: A strong, broad absorption band centered around 3400 cm⁻¹ is the most characteristic feature of an alcohol, arising from the O-H stretching vibration. The broadness is due to hydrogen bonding.

-

C-H Stretches: Absorptions in the 3000-2850 cm⁻¹ region correspond to the C-H stretching vibrations of the aliphatic (propyl) and methoxy groups.

-

Aromatic C=C Stretches: A series of bands in the 1605-1465 cm⁻¹ region are characteristic of the C=C stretching vibrations within the benzene ring.

-

C-O Stretches: Strong absorptions around 1260 cm⁻¹ and 1030 cm⁻¹ are due to the C-O stretching vibrations of the aryl ether and the secondary alcohol, respectively.

-

Aromatic C-H Bending: A strong band around 810 cm⁻¹ is indicative of the out-of-plane C-H bending of the adjacent protons on the 1,2,4-trisubstituted aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Assignment |

| 196 | Moderate | [M]⁺ (Molecular Ion) |

| 181 | Low | [M - CH₃]⁺ |

| 151 | High | [M - CH₃CHO]⁺ (benzylic cation) |

| 137 | Moderate | [M - C₃H₇O]⁺ |

| 45 | High | [C₂H₅O]⁺ |

Interpretation and Rationale:

-

Molecular Ion: The molecular ion peak [M]⁺ is expected at m/z 196, corresponding to the molecular weight of C₁₁H₁₆O₃.

-

Benzylic Cleavage: The most prominent fragmentation pathway for this molecule is the cleavage of the C-C bond between the aromatic ring and the propyl chain (benzylic cleavage). This results in the formation of a stable benzylic cation at m/z 151, which is expected to be the base peak.

-

Other Fragments: Loss of a methyl group from the molecular ion would result in a fragment at m/z 181. A fragment at m/z 45, corresponding to [CH₃CHOH]⁺, is also a characteristic fragment for 2-propanol derivatives.

Experimental Protocols

The following are generalized, best-practice protocols for the acquisition of spectroscopic data for compounds like this compound.

NMR Spectroscopy

IR Spectroscopy (ATR-FTIR)

Conclusion

The combination of NMR, IR, and MS spectroscopy provides a powerful and comprehensive toolkit for the structural characterization of this compound. The predicted data presented in this guide, based on established spectroscopic principles and comparison with analogous compounds, offers a robust framework for researchers to confirm the identity and purity of this important synthetic intermediate. Adherence to the outlined experimental protocols will ensure the acquisition of high-quality data, which is fundamental to the integrity of any research and development program.

References

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Pretsch, E., Bühlmann, P., & Affolter, C. (2000).

- Field, L. D., Li, H., & Magill, A. M. (2013).

An In-depth Technical Guide to Determining the Solubility Profile of 1-(3,4-Dimethoxyphenyl)propan-2-ol

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine the solubility profile of 1-(3,4-Dimethoxyphenyl)propan-2-ol. The methodologies and principles outlined herein are grounded in established scientific practices to ensure technical accuracy and reproducibility.

Introduction: The Significance of a Solubility Profile

This compound is a key chemical intermediate whose downstream applications in pharmaceutical synthesis and other fields necessitate a thorough understanding of its physicochemical properties. Among these, solubility is a critical parameter that influences reaction kinetics, purification strategies, and bioavailability. A well-defined solubility profile across a range of solvents is therefore not merely academic but a fundamental prerequisite for efficient process development and formulation. This document provides both the theoretical underpinnings and a practical, step-by-step methodology for establishing a robust solubility profile for this compound.

Theoretical Framework: Understanding Solute-Solvent Interactions

The solubility of a substance is the maximum amount of that substance that can be dissolved in a given amount of solvent at a specific temperature. This process is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.

This compound possesses a moderately polar character due to the presence of a hydroxyl (-OH) group, which can act as both a hydrogen bond donor and acceptor. The two methoxy (-OCH3) groups and the phenyl ring also contribute to its overall polarity and potential for van der Waals interactions. Therefore, its solubility is expected to be highest in polar protic and aprotic solvents and lower in non-polar solvents.

Factors that will influence the solubility of this compound include:

-

Solvent Polarity: A solvent's ability to engage in dipole-dipole interactions and hydrogen bonding with the solute.

-

Temperature: Solubility of solids in liquids generally increases with temperature.

-

pH (for aqueous solutions): As a neutral molecule, the solubility of this compound is not expected to be significantly influenced by pH.

-

Crystalline Structure: The energy required to overcome the crystal lattice forces of the solid will affect its solubility.

Experimental Design for a Comprehensive Solubility Profile

A strategic selection of solvents is crucial for generating a meaningful solubility profile. The chosen solvents should span a range of polarities and hydrogen bonding capabilities.[1][2] A recommended set of solvents for profiling this compound is presented in Table 1.

Table 1: Recommended Solvents for Solubility Profiling

| Solvent Class | Example Solvents | Primary Interaction Type |

| Polar Protic | Water, Methanol, Ethanol, Isopropanol | Hydrogen Bonding, Dipole-Dipole |

| Polar Aprotic | Acetonitrile, Dimethyl Sulfoxide (DMSO), Acetone | Dipole-Dipole |

| Non-Polar | Hexane, Toluene, Dichloromethane | Van der Waals forces |

The Shake-Flask Method: A Gold Standard for Thermodynamic Solubility

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic (equilibrium) solubility of a compound.[3] This method involves agitating an excess amount of the solid compound in the solvent of interest for a prolonged period until equilibrium is reached.

Detailed Experimental Protocol

1. Preparation:

-

Accurately weigh an excess amount of this compound into a series of clear glass vials with screw caps. An excess is visually confirmed by the presence of undissolved solid at the end of the experiment.

-

Add a precise volume of the selected solvent to each vial.

2. Equilibration:

-

Place the sealed vials in a constant temperature shaker bath, typically set at 25 °C (or other relevant temperatures).

-

Agitate the vials for a sufficient duration to ensure equilibrium is reached. A period of 24 to 48 hours is generally recommended.[4] Preliminary studies can be conducted to determine the time to reach equilibrium.

3. Sample Processing:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a 0.45 µm syringe filter to remove any undissolved particles. This step is critical to prevent overestimation of solubility.

-

Dilute the filtered sample with a suitable mobile phase for analysis.

4. Quantification:

-

Analyze the concentration of this compound in the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[5][6]

-

Prepare a calibration curve using standard solutions of known concentrations of this compound to accurately quantify the solubility.

5. Data Reporting:

-

Express the solubility in units of mg/mL or mol/L.

Experimental Workflow Diagram

Caption: Workflow for the shake-flask solubility determination method.

Illustrative Solubility Profile of this compound

The following table provides a hypothetical but scientifically plausible solubility profile for this compound based on its molecular structure.

Table 2: Illustrative Solubility Data at 25 °C

| Solvent | Solvent Type | Predicted Solubility (mg/mL) |

| Methanol | Polar Protic | > 200 (Very Soluble) |

| Ethanol | Polar Protic | > 150 (Freely Soluble) |

| Isopropanol | Polar Protic | > 100 (Soluble) |

| Acetone | Polar Aprotic | > 100 (Soluble) |

| Acetonitrile | Polar Aprotic | ~ 50 (Sparingly Soluble) |

| Water | Polar Protic | < 1 (Slightly Soluble) |

| Dichloromethane | Non-Polar | > 100 (Soluble) |

| Toluene | Non-Polar | ~ 20 (Sparingly Soluble) |

| Hexane | Non-Polar | < 0.1 (Practically Insoluble) |

Molecular Interactions Influencing Solubility

The solubility of this compound in different solvents is a direct consequence of the interplay of intermolecular forces.

Sources

The Evolving Landscape of 1-(3,4-Dimethoxyphenyl)propan-2-ol Derivatives: A Technical Guide to Their Potential Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quest for novel therapeutic agents with improved efficacy and safety profiles is a perpetual endeavor in the field of medicinal chemistry. Within this landscape, the structural motif of 1-(3,4-dimethoxyphenyl)propan-2-ol has emerged as a promising scaffold for the development of a diverse array of biologically active compounds. The inherent structural features of this core, including the dimethoxyphenyl ring and the propan-2-ol backbone, offer multiple points for chemical modification, enabling the generation of extensive derivative libraries with a wide spectrum of pharmacological activities. This in-depth technical guide provides a comprehensive overview of the potential biological activities of this compound derivatives, delving into their synthesis, mechanisms of action, and structure-activity relationships. This document is intended to serve as a valuable resource for researchers and drug development professionals, offering insights into the therapeutic potential of this versatile chemical class.

Synthetic Strategies: Accessing Chemical Diversity

The exploration of the biological potential of this compound derivatives is intrinsically linked to the development of efficient and versatile synthetic methodologies. A variety of synthetic routes have been employed to generate a wide range of analogues, allowing for systematic investigation of structure-activity relationships.

A common synthetic precursor for many derivatives is 1-(3,4-dimethoxyphenyl)propan-2-one, which can be subjected to reductive amination to yield the corresponding amine. This amine serves as a key intermediate for the synthesis of a wide array of N-substituted derivatives, such as amides and isoquinolines. For instance, the synthesis of N-(1-(3,4-dimethoxyphenyl)propan-2-yl) amides can be achieved by reacting the amine with various acyl chlorides or by coupling with carboxylic acids.[1]

Another important class of derivatives, the chalcones, can be synthesized via Claisen-Schmidt condensation of 3,4-dimethoxyacetophenone with appropriately substituted benzaldehydes. These chalcones can then be further modified to explore their biological activities.

The following diagram illustrates a general synthetic workflow for accessing key derivatives of this compound.

Caption: General synthetic pathways to key derivatives of this compound.

A Spectrum of Biological Activities

Derivatives of this compound have demonstrated a remarkable range of biological activities, highlighting their potential as therapeutic agents for a variety of diseases. The following sections will explore the most significant of these activities in detail.

Cytotoxic and Anticancer Activity

A significant body of research has focused on the anticancer potential of this compound derivatives. These compounds have shown promising cytotoxic effects against a variety of cancer cell lines, often through mechanisms that involve the disruption of fundamental cellular processes.

One notable derivative, a 1,3-diarylpropane, exhibited growth inhibitory effects on human hepatoma HepG2 cells by inducing G2/M phase arrest and apoptosis.[2] This activity was linked to the compound's ability to depolymerize microtubules, a critical component of the cellular cytoskeleton involved in cell division.[2] Furthermore, sesquiterpene-aryl derivatives incorporating the 3,4-dimethoxy pattern have demonstrated cytotoxicity against MCF-7 breast cancer cells.[3]

The table below summarizes the cytotoxic activity of selected this compound derivatives against various cancer cell lines.

| Derivative Class | Specific Compound/Modification | Cancer Cell Line | IC50 (µM) | Reference |

| Diarylpropanes | 1-(3',4',5'-Trimethoxyphenyl)-3-(3'',4''-dimethoxy-2''-hydroxyphenyl)-propane | HepG2 | Not specified, concentration-dependent | [2] |

| Sesquiterpene-aryl | Drimenol-derived, 3,4-dimethoxy pattern | MCF-7 | 9.0 - 25 | [3] |

| Chalcone-Benzimidazolium Salts | (E)-5,6-dimethyl-3-(naphthalen-2-ylmethyl)-1-(3-(4-(3-(3,4,5-trimethoxyphenyl)acryloyl)phenoxy)propyl)-1H-benzo[d]imidazol-3-ium bromide | HL-60, MCF-7, SW-480 | Lower than Cisplatin | |

| Trimethoxyphenyl-based analogues | N-phenyl triazinone derivative | HepG2 | 1.38 | [4] |

| Trimethoxyphenyl-based analogues | N-pyridoyl triazinone derivative | HepG2 | 2.52 | [4] |

| Trimethoxyphenyl-based analogues | N-phenylthiazolyl triazinone derivative | HepG2 | 3.21 | [4] |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivative for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

-

MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Anti-inflammatory Activity

Inflammation is a complex biological response implicated in numerous diseases. Several derivatives of this compound have demonstrated potent anti-inflammatory properties, suggesting their potential as treatments for inflammatory disorders.

N-(1-(3,4-dimethoxyphenyl)propan-2-yl) amides have been shown to possess significant anti-inflammatory and spasmolytic activities, even surpassing the activity of the established drug mebeverine.[1] Enone-based derivatives bearing a 1-(3,4-dimethoxyphenyl) moiety have been identified as inhibitors of neutrophilic inflammation through the modulation of the Mitogen-Activated Protein Kinase (MAPK) and Akt signaling pathways.

The anti-inflammatory effects of these compounds are often mediated through the inhibition of key inflammatory mediators and signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents

This is a classic in vivo model for evaluating the acute anti-inflammatory activity of novel compounds.

Principle: Subplantar injection of carrageenan, a phlogistic agent, induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this edema is a measure of its anti-inflammatory potential.

Step-by-Step Methodology:

-

Animal Acclimatization: Acclimatize rodents (typically rats or mice) to the laboratory conditions for at least one week.

-

Compound Administration: Administer the test derivative orally or intraperitoneally at various doses. A vehicle control group and a positive control group (e.g., treated with indomethacin or aspirin) should be included.

-

Induction of Edema: After a specific time (e.g., 30-60 minutes) to allow for drug absorption, inject a 1% solution of carrageenan in saline into the subplantar region of the right hind paw of each animal.

-

Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.

Antimicrobial and Antifungal Activity

The rise of antimicrobial resistance necessitates the discovery of new classes of antimicrobial agents. Derivatives of this compound have shown promise in this area. For instance, β-azolyl ketones, which can be synthesized from chalcone derivatives, have been reported to have potential as fungicide, bactericide, and herbicide agents. Furthermore, the 1,3,4-oxadiazole and 1,3,4-thiadiazole heterocyclic systems, which can be incorporated into derivatives of the core scaffold, are known to exhibit a broad spectrum of antimicrobial activities.[5]

The table below presents the Minimum Inhibitory Concentration (MIC) values for selected derivatives against pathogenic microbes.

| Derivative Class | Specific Compound/Modification | Microbial Strain | MIC (µg/mL) | Reference |

| Chromen-4-one derivative | 2-(4-fluorophenyl)-3-((1-phenyl-1H-1,2,3-triazol-4-yl)methoxy)-4H-chromen-4-one | S. aureus ATCC 6538 | 190 | [6] |

| 1,3,4-Oxadiazole derivative | 2-aryl-5-(arylsulfonyl)-1,3,4-oxadiazole | Gram-negative bacteria | Variable | [7] |

| Imidazolone derivative | Imidazolone derivative | Fungal targets | Variable | [8] |

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Principle: A serial dilution of the test compound is prepared and incubated with a standardized inoculum of the target microorganism. The lowest concentration that shows no visible growth is the MIC.

Step-by-Step Methodology (Broth Microdilution Method):

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth.

-

Serial Dilution: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate containing broth.

-

Inoculation: Add the standardized microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.

-

Determination of MIC: Observe the wells for turbidity (a sign of microbial growth). The MIC is the lowest concentration of the compound in which no turbidity is observed.

Mechanisms of Action: Unraveling the Molecular Targets

A deeper understanding of the molecular mechanisms underlying the biological activities of this compound derivatives is crucial for their rational design and development as therapeutic agents. Research has begun to elucidate the signaling pathways and molecular targets modulated by these compounds.

Modulation of Key Signaling Pathways

The NF-κB and MAPK signaling pathways are central regulators of inflammation, cell proliferation, and survival. Dysregulation of these pathways is a hallmark of many diseases, including cancer and inflammatory disorders. Several studies have suggested that this compound derivatives can exert their biological effects by modulating these critical pathways.[9][10][11][12][13][14][15][16][17]

The following diagram illustrates the potential points of intervention of these derivatives within the NF-κB and MAPK signaling cascades.

Caption: Potential modulation of NF-κB and MAPK signaling pathways by this compound derivatives.

Structure-Activity Relationships (SAR): Guiding Drug Design

Understanding the relationship between the chemical structure of these derivatives and their biological activity is paramount for the design of more potent and selective compounds. While comprehensive SAR studies are still emerging, some key trends have been observed.

For instance, in a series of propafenone analogues, which share some structural similarities, lipophilicity was found to be a strong determinant of their activity as P-glycoprotein inhibitors.[18] In another study on 2,5-dimethoxyphenylpiperidines, the presence and position of the methoxy groups on the phenyl ring were crucial for their agonist activity at serotonin receptors.[19] The N-substitution in both pyridazinone and phthalazinone series of PDE4 inhibitors was found to be beneficial for their inhibitory activity.[20]

Further systematic SAR studies are warranted to fully elucidate the structural requirements for each of the observed biological activities. Such studies should focus on modifications at:

-

The Dimethoxyphenyl Ring: Investigating the effect of the number and position of methoxy groups, as well as their replacement with other substituents.

-

The Propan-2-ol Backbone: Exploring the impact of stereochemistry and the introduction of different functional groups.

-

The Terminal Functional Group: Systematically varying the nature of the substituent at the end of the propane chain (e.g., amine, amide, heterocyclic rings).

Future Perspectives and Conclusion

The derivatives of this compound represent a rich and underexplored area of medicinal chemistry. The diverse biological activities demonstrated by this class of compounds, including cytotoxic, anti-inflammatory, and antimicrobial effects, underscore their significant therapeutic potential. The versatility of their synthesis allows for the generation of large and diverse chemical libraries, which, when coupled with high-throughput screening, can accelerate the discovery of novel drug candidates.

Future research should focus on several key areas:

-

Elucidation of Detailed Mechanisms of Action: Identifying the specific molecular targets and signaling pathways for the most promising derivatives.

-

Systematic Structure-Activity Relationship Studies: To guide the rational design of more potent and selective analogues.

-

In Vivo Efficacy and Safety Studies: To validate the therapeutic potential of lead compounds in preclinical models.

-

Exploration of New Therapeutic Areas: Investigating the potential of these derivatives in other disease areas where the identified mechanisms of action are relevant.

References

-

Stoyanova, M., Milusheva, M., Georgieva, M., Ivanov, P., & Nikolova, S. (2025). Synthesis, Cytotoxic and Genotoxic Evaluation of Drug-Loaded Silver Nanoparticles with Mebeverine and Its Analog. ResearchGate. [Link]

-

Binate, G., & Alkishiyeva, K. (2023). ANTIBACTERIAL ACTIVITY OF NEWLY SYNTHESIED ORGANIC COMPOUNDS. ResearchGate. [Link]

-

IC50 values for compounds 1 and 2 in various cancer cell lines and a... - ResearchGate. (n.d.). ResearchGate. [Link]

-

Graphical representation of cytotoxic activities on MCF-7 and HepG2... | Download Scientific Diagram - ResearchGate. (n.d.). ResearchGate. [Link]

-

The cytotoxicity of compounds 1, 2, 3, 4 and 5 in MCF-7 and HepG2... - ResearchGate. (n.d.). ResearchGate. [Link]

-

Gledacheva, V., et al. (n.d.). Ability of 2-Chloro-N-(1-(3,4-dimethoxyphenyl)propan-2-yl)-2-phenylacetamide to Stimulate Endogenous Nitric Oxide Synthesis. MDPI. [Link]

-

IC50 values of the most active derivatives in some cancerous cell lines - ResearchGate. (n.d.). ResearchGate. [Link]

-

The MIC values of the tested chemicals against standard microorganisms. - ResearchGate. (n.d.). ResearchGate. [Link]

-

MIC values of all target compounds (3a-3h) μg/mL against microbial strains - ResearchGate. (n.d.). ResearchGate. [Link]

-

MIC values of most potent titled compounds (µg/mL). | Download Scientific Diagram. (n.d.). ResearchGate. [Link]

-

Structure–Activity Relationship Studies of Chalcones and Diarylpentanoids with Antitumor Activity: Potency and Selectivity Optimization - MDPI. (n.d.). MDPI. [Link]

-

IC 50 values (μM) of the compounds tested in this study against... - ResearchGate. (n.d.). ResearchGate. [Link]

-

IC50 values (μL/mL) for cancer cell lines, and CC50 (μL/mL) values for... | Download Table - ResearchGate. (n.d.). ResearchGate. [Link]

-

IC 50 and MIC values of compounds against pathogenic bacteria - ResearchGate. (n.d.). ResearchGate. [Link]

-

Discovery of (E)-1,3-Diphenyl-2-Propen-1-One Derivatives as Potent and Orally Active NLRP3 Inflammasome Inhibitors for Colitis - MDPI. (n.d.). MDPI. [Link]

-

Novel selective PDE4 inhibitors. 1. Synthesis, structure-activity relationships, and molecular modeling of 4-(3,4-dimethoxyphenyl)-2H-phthalazin-1-ones and analogues - PubMed. (n.d.). PubMed. [Link]

-

IC 50 values for inhibition of the DPPH Ã radical and AChE using OFE and AMT. (n.d.). ResearchGate. [Link]

-

Trimethoxyphenyl)-3-(3'',4''-dimethoxy-2''-hydroxyphenyl)-propane with microtubule-depolymerizing ability induces G2/M phase arrest and apoptosis in HepG2 cells - PubMed. (n.d.). PubMed. [Link]

-

Graphical representation of calculated IC50 value for the compounds... - ResearchGate. (n.d.). ResearchGate. [Link]

-

IC50 (µM) values for analyzed compounds by means of DPPH assay. - ResearchGate. (n.d.). ResearchGate. [Link]

-

New Dimethoxyaryl-Sesquiterpene Derivatives with Cytotoxic Activity Against MCF-7 Breast Cancer Cells: From Synthesis to Topoisomerase I/II Inhibition and Cell Death Mechanism Studies - PMC - PubMed Central. (n.d.). PubMed Central. [Link]

-

Structure-activity Relationship Studies of Propafenone Analogs Based on P-glycoprotein ATPase Activity Measurements - PubMed. (n.d.). PubMed. [Link]

-

IC50 Values of Isolated Compounds as Anti-inflammatory agents - ResearchGate. (n.d.). ResearchGate. [Link]

-

Synthesis, Anticancer Assessment, and Molecular Docking of Novel Chalcone-Thienopyrimidine Derivatives in HepG2 and MCF-7 Cell Lines - PMC. (n.d.). PubMed Central. [Link]

- WO 2023/194945 A1 - Googleapis.com. (2023, October 12).

-

The IC 50 values of anti-inflammatory activity, DPPH radical scavenging... | Download Table - ResearchGate. (n.d.). ResearchGate. [Link]

-

Targeting MAPK/NF-κB Pathways in Anti-Inflammatory Potential of Rutaecarpine: Impact on Src/FAK-Mediated Macrophage Migration - ResearchGate. (n.d.). ResearchGate. [Link]

-

Polyphenols inhibiting MAPK signalling pathway mediated oxidative stress and inflammation in depression - ResearchGate. (n.d.). ResearchGate. [Link]

-

Binding and functional structure-activity similarities of 4-substituted 2,5-dimethoxyphenyl isopropylamine analogues at 5-HT2A and 5-HT2B serotonin receptors - PMC - NIH. (n.d.). PubMed Central. [Link]

-

Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents - MDPI. (n.d.). MDPI. [Link]

-

Alternations of NF-κB Signaling by Natural Compounds in Muscle-Derived Cancers - MDPI. (n.d.). MDPI. [Link]

-

Impact of Polyphenolic Compounds on the MAPK Signaling Pathway against Carcinogenesis - PubMed. (n.d.). PubMed. [Link]

-

Organophosphorus Compounds and MAPK Signaling Pathways - MDPI. (n.d.). MDPI. [Link]

-

threo-1-(3,4-Dimethoxyphenyl)-2-(2-methoxyphenoxy)-1,3-propanediol - ResearchGate. (n.d.). ResearchGate. [Link]

-

Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core - MDPI. (n.d.). MDPI. [Link]

-

The list of representative molecules targeting the NF-κB pathway to treat and manage Alzheimer's disease. - ResearchGate. (n.d.). ResearchGate. [Link]

-

Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC. (n.d.). PubMed Central. [Link]

-

NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC - PubMed Central. (n.d.). PubMed Central. [Link]

-

ChemInform Abstract: Synthesis of 3-(3,4-Dimethoxyphenyl)-1H-1,2,4-triazole-5-thiol and 2-Amino-5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazole Derivatives Exhibiting Antiinflammatory Activity. - ResearchGate. (n.d.). ResearchGate. [Link]

- EP1704140B1 - Synthesis of optically pure (r)-5-(2-aminopropyl)-2-methoxybenzenesulphonamide - Google Patents. (n.d.).

-

NF-κB Pathway and Its Inhibitors: A Promising Frontier in the Management of Alzheimer's Disease - MDPI. (n.d.). MDPI. [Link]

-

Polyphenols Targeting NF-κB Pathway in Neurological Disorders: What We Know So Far? - PMC - PubMed Central. (n.d.). PubMed Central. [Link]

- EP1000005B1 - Process for the preparation of 1-(3,4-dimethoxyphenyl)ethanol - Google Patents. (n.d.).

-

Synthesis of some new bioactive 1-N-subtituted 3,5-diaryl-2-pyrazolines - ResearchGate. (n.d.). ResearchGate. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 1-(3',4',5'-Trimethoxyphenyl)-3-(3'',4''-dimethoxy-2''-hydroxyphenyl)-propane with microtubule-depolymerizing ability induces G2/M phase arrest and apoptosis in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. New Dimethoxyaryl-Sesquiterpene Derivatives with Cytotoxic Activity Against MCF-7 Breast Cancer Cells: From Synthesis to Topoisomerase I/II Inhibition and Cell Death Mechanism Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents | MDPI [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Alternations of NF-κB Signaling by Natural Compounds in Muscle-Derived Cancers [mdpi.com]

- 12. Impact of Polyphenolic Compounds on the MAPK Signaling Pathway against Carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]

- 15. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Polyphenols Targeting NF-κB Pathway in Neurological Disorders: What We Know So Far? - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Structure-activity relationship studies of propafenone analogs based on P-glycoprotein ATPase activity measurements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Binding and functional structure-activity similarities of 4-substituted 2,5-dimethoxyphenyl isopropylamine analogues at 5-HT2A and 5-HT2B serotonin receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Novel selective PDE4 inhibitors. 1. Synthesis, structure-activity relationships, and molecular modeling of 4-(3,4-dimethoxyphenyl)-2H-phthalazin-1-ones and analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

The Synthesis of 1-(3,4-Dimethoxyphenyl)propan-2-ol: A Technical Guide to its Discovery and Preparation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the discovery and synthesis of 1-(3,4-Dimethoxyphenyl)propan-2-ol, a key intermediate in the synthesis of various pharmaceutical compounds. This document explores the primary synthetic routes, delves into the causality behind experimental choices, and provides detailed protocols for its preparation.

Introduction: A Versatile Phenylpropanoid

This compound is a phenylpropanoid derivative that has garnered significant interest in medicinal chemistry and drug development. Its structural motif is found in a variety of biologically active molecules. The strategic placement of the dimethoxybenzene group and the secondary alcohol functionality makes it a valuable precursor for the synthesis of more complex molecules, including potential therapeutics for conditions like irritable bowel syndrome (IBS)[1]. This guide will illuminate the key synthetic pathways developed for this important compound.

Synthetic Strategies: Two Primary Approaches

The synthesis of this compound is predominantly achieved through two well-established chemical transformations: the reduction of a corresponding ketone and the Grignard reaction with an aldehyde. The choice of starting material and synthetic route often depends on factors such as commercial availability of precursors, desired scale of reaction, and stereochemical considerations.

Reduction of a Propiophenone Precursor

One of the most direct and widely employed methods for the synthesis of this compound is the reduction of a ketone, specifically 3',4'-dimethoxyacetophenone or 1-(3,4-dimethoxyphenyl)propan-2-one (also known as 3,4-dimethoxyphenylacetone)[2][3]. This approach is favored for its generally high yields and the availability of a wide range of reducing agents.

The selection of the reducing agent is a critical parameter in this synthetic pathway. The choice is dictated by factors such as cost, selectivity, safety, and scalability.

-

Hydride Reagents: Sodium borohydride (NaBH₄) is a common and relatively mild reducing agent suitable for this transformation. It offers good chemoselectivity for the carbonyl group and is safer to handle than more reactive hydrides like lithium aluminum hydride (LiAlH₄).

-

Catalytic Hydrogenation: For large-scale industrial production, catalytic hydrogenation presents a more atom-economical and environmentally benign alternative.[2] Catalysts such as Raney nickel are effective in reducing the ketone to the desired alcohol under hydrogen pressure.[2] This method often results in very high yields and purity.[2]

-

Other Reducing Agents: Other methods reported in the literature include the use of tributyltin hydride, sodium in ethanol, and aluminum isopropoxide, though these are less commonly used for this specific transformation.[2]

This protocol provides a standard laboratory procedure for the synthesis of this compound via the reduction of 3',4'-dimethoxyacetophenone.

-

Dissolution: Dissolve 3',4'-dimethoxyacetophenone in a suitable alcoholic solvent, such as methanol or ethanol, in a round-bottom flask equipped with a magnetic stirrer.

-

Cooling: Cool the solution to 0-5 °C in an ice bath.

-

Addition of Reducing Agent: Slowly add sodium borohydride portion-wise to the cooled solution. The addition should be controlled to manage the exothermic reaction and hydrogen gas evolution.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Quenching: Carefully quench the reaction by the slow addition of water or a dilute acid (e.g., 1 M HCl) to decompose any unreacted sodium borohydride.

-

Extraction: Extract the product into an organic solvent such as ethyl acetate.

-

Washing and Drying: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. The product can be further purified by column chromatography on silica gel if necessary.

Data Summary: Reduction of 3',4'-Dimethoxyacetophenone

| Reducing Agent | Catalyst | Solvent | Temperature (°C) | Pressure (bar) | Yield (%) | Purity (%) | Reference |

| Sodium Borohydride | - | Methanol/Ethanol | 0 - RT | Atmospheric | >90 | >95 | [2] |

| Hydrogen | Raney Nickel | Water | 25-100 | 1-20 | >98 | >97 | [2] |

Workflow for the Reductive Synthesis of this compound

Sources

Stereochemistry of 1-(3,4-Dimethoxyphenyl)propan-2-ol: A Technical Guide to Synthesis, Resolution, and Significance

Abstract

This in-depth technical guide provides a comprehensive overview of the stereochemistry of 1-(3,4-dimethoxyphenyl)propan-2-ol, a key chiral intermediate in the synthesis of various pharmacologically active compounds, most notably the antispasmodic drug Mebeverine. This document explores the fundamental principles of its stereoisomerism, detailing established methodologies for the synthesis of its racemic form and subsequent enantiomeric resolution. Furthermore, it delves into the critical significance of its stereochemistry, highlighting the differential biological activities of its (R) and (S)-enantiomers and its role as a valuable chiral building block in modern drug development. This guide is intended for researchers, scientists, and professionals in the fields of organic chemistry, medicinal chemistry, and drug development, offering both theoretical insights and practical, field-proven protocols.

Introduction: The Significance of Chirality in this compound

This compound possesses a single stereocenter at the C-2 position of the propanol chain, giving rise to two non-superimposable mirror images: the (R)- and (S)-enantiomers. In the pharmaceutical realm, it is a well-established principle that enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles.[1] This is due to the stereospecific nature of biological systems, such as enzymes and receptors, which are themselves chiral.

The primary significance of this compound lies in its role as a precursor to Mebeverine, a musculotropic antispasmodic drug used to treat irritable bowel syndrome (IBS) and related gastrointestinal disorders.[2] The synthesis of Mebeverine involves the reductive amination of 1-(3,4-dimethoxyphenyl)propan-2-one to form the corresponding amine, which is a racemic mixture.[3] Subsequent steps lead to the final drug, which is often marketed as a racemic mixture. However, the growing emphasis on the development of single-enantiomer drugs to improve therapeutic indices and reduce side effects necessitates a thorough understanding and control of the stereochemistry of its precursors.[1]

This guide will therefore provide a detailed exploration of the synthesis and separation of the enantiomers of this compound, equipping researchers with the knowledge to produce enantiomerically pure forms of this vital synthetic intermediate.

Synthesis of Racemic this compound

The most common and straightforward approach to synthesizing racemic this compound is through the reduction of the corresponding ketone, 1-(3,4-dimethoxyphenyl)propan-2-one. This ketone is commercially available and can be synthesized through various established organic chemistry methods.

Reduction of 1-(3,4-Dimethoxyphenyl)propan-2-one

The reduction of the carbonyl group in 1-(3,4-dimethoxyphenyl)propan-2-one to a secondary alcohol can be efficiently achieved using a variety of reducing agents. The choice of reagent is often dictated by factors such as cost, scalability, and safety.

Experimental Protocol: Sodium Borohydride Reduction

A standard and reliable method for this transformation is the use of sodium borohydride (NaBH₄) in an alcoholic solvent.

-

Materials:

-

1-(3,4-Dimethoxyphenyl)propan-2-one

-

Methanol (MeOH) or Ethanol (EtOH)

-

Sodium borohydride (NaBH₄)

-

Deionized water

-

Dichloromethane (CH₂Cl₂) or Ethyl acetate (EtOAc)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

Dissolve 1-(3,4-dimethoxyphenyl)propan-2-one (1 equivalent) in methanol or ethanol in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride (1.1-1.5 equivalents) portion-wise to the stirred solution. The addition should be controlled to manage the evolution of hydrogen gas.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.

-

Quench the reaction by the slow addition of deionized water.

-

Remove the organic solvent under reduced pressure.

-

Extract the aqueous residue with dichloromethane or ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude racemic this compound.

-

The crude product can be purified by flash column chromatography on silica gel if necessary.

-

Causality Behind Experimental Choices:

-

The use of an alcoholic solvent like methanol or ethanol is crucial as it serves to both dissolve the ketone and protonate the intermediate alkoxide formed during the reduction.

-

The reaction is performed at 0 °C initially to control the exothermic nature of the reaction and to minimize potential side reactions.

-

A slight excess of sodium borohydride is used to ensure the complete reduction of the ketone.

Enantiomeric Resolution of Racemic this compound

The separation of the racemic mixture of this compound into its individual enantiomers is a critical step for investigating their distinct biological properties and for the stereospecific synthesis of downstream targets. Two primary methods for achieving this are lipase-catalyzed kinetic resolution and chiral high-performance liquid chromatography (HPLC).

Lipase-Catalyzed Kinetic Resolution

Lipase-catalyzed kinetic resolution is a highly effective and environmentally friendly method for resolving racemic alcohols.[4] This technique relies on the ability of lipases to selectively acylate one enantiomer of the alcohol at a much faster rate than the other, leading to a mixture of an enantioenriched ester and the unreacted, enantioenriched alcohol.[5]

Experimental Protocol: Lipase-Catalyzed Acetylation

-

Materials:

-

Racemic this compound

-

Immobilized Lipase (e.g., Novozym 435 - Candida antarctica Lipase B)

-

Anhydrous organic solvent (e.g., toluene, hexane, or tert-butyl methyl ether)

-

Acyl donor (e.g., vinyl acetate, ethyl acetate)

-

Molecular sieves (optional, to ensure anhydrous conditions)

-

-

Procedure:

-

To a stirred solution of racemic this compound (1 equivalent) in an anhydrous organic solvent, add the immobilized lipase (typically 10-50% by weight of the substrate).

-

Add the acyl donor (0.5-0.6 equivalents). Using a slight excess of the alcohol ensures that the reaction stops at approximately 50% conversion, maximizing the enantiomeric excess of both the product and the remaining starting material.

-

The reaction is typically run at a controlled temperature (e.g., 30-45 °C) and monitored by chiral HPLC or GC.

-

Once the reaction reaches approximately 50% conversion, the enzyme is removed by filtration.

-

The filtrate, containing the enantioenriched acetate and the unreacted enantioenriched alcohol, is then concentrated.

-

The two components can be separated by standard column chromatography.

-

The enantioenriched acetate can be hydrolyzed back to the alcohol using a mild base (e.g., K₂CO₃ in methanol) to obtain the other enantiomer.

-

Data Presentation: Lipase Screening and Optimization

| Lipase Source | Acyl Donor | Solvent | Conversion (%) | Enantiomeric Excess (ee %) of Alcohol | Enantiomeric Excess (ee %) of Ester |

| Candida antarctica B | Vinyl Acetate | Toluene | 48 | >99 (S) | 96 (R) |

| Pseudomonas cepacia | Ethyl Acetate | Hexane | 51 | 95 (S) | >99 (R) |

| Candida rugosa | Vinyl Acetate | MTBE | 45 | 92 (S) | 90 (R) |

Note: The data presented in this table is illustrative and the optimal conditions may vary depending on the specific batch of enzyme and reaction scale.

Logical Workflow for Lipase-Catalyzed Resolution

Caption: Workflow for the lipase-catalyzed kinetic resolution of this compound.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful analytical and preparative technique for the direct separation of enantiomers.[6][7] The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.

Experimental Protocol: Chiral HPLC Separation

-

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

Chiral column (e.g., polysaccharide-based columns like Chiralpak® AD-H or Chiralcel® OD-H).

-

-

Method Parameters (starting point for method development):

-

Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The ratio can be adjusted to optimize resolution and retention times.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25 °C.

-

Detection Wavelength: 280 nm (based on the UV absorbance of the dimethoxyphenyl group).

-

-

Procedure:

-

Dissolve a small amount of the racemic this compound in the mobile phase.

-

Inject the sample onto the chiral HPLC column.

-

Monitor the elution profile at 280 nm. The two enantiomers should appear as two distinct peaks.

-

For preparative separations, the scale of the injection and the column size will need to be increased, and fractions corresponding to each peak are collected.

-

Trustworthiness of the Protocol: The separation is validated by injecting the isolated enantiomers back into the chiral HPLC system to confirm their purity and retention times. The absolute configuration of the eluted enantiomers would need to be determined by other methods, such as X-ray crystallography of a suitable derivative or by comparing the elution order to known standards if available.

Enantioselective Synthesis

An alternative to resolving a racemic mixture is the direct synthesis of a single enantiomer. This can be achieved through the asymmetric reduction of the prochiral ketone, 1-(3,4-dimethoxyphenyl)propan-2-one, using a chiral catalyst or reagent.[8]

Asymmetric Reduction of 1-(3,4-Dimethoxyphenyl)propan-2-one

The enantioselective reduction of prochiral ketones is a well-established field in organic synthesis. Catalytic systems, such as those based on chiral oxazaborolidines (e.g., Corey-Bakshi-Shibata or CBS catalysts) or chiral ruthenium complexes, can provide high enantioselectivities.[9]

Conceptual Workflow for Asymmetric Reduction

Caption: Conceptual workflow for the asymmetric reduction of 1-(3,4-Dimethoxyphenyl)propan-2-one.

Expertise in Catalyst Selection: The choice of the chiral catalyst is paramount. For example, using an (R)-configured CBS catalyst with borane dimethyl sulfide complex would be expected to yield the (S)-alcohol, while the (S)-CBS catalyst would produce the (R)-alcohol. The dimethoxyphenyl group and the methyl group of the ketone provide the necessary steric and electronic differences for the chiral catalyst to effectively discriminate between the two faces of the carbonyl group.

Pharmacological Significance of Stereoisomers

While specific studies detailing the distinct pharmacological profiles of the individual enantiomers of this compound are not extensively reported in publicly available literature, the principles of stereochemistry in drug action strongly suggest that they would exhibit different activities. Given that this molecule is a direct precursor to Mebeverine, it is highly probable that one enantiomer is significantly more active as an antispasmodic, or that the two enantiomers have different metabolic fates and potential side-effect profiles.

The development of a stereospecific synthesis for Mebeverine, starting from an enantiomerically pure this compound, could lead to a more potent and safer drug, a concept known as a "chiral switch." This underscores the importance of the methodologies for synthesis and resolution detailed in this guide.

Conclusion

The stereochemistry of this compound is of profound importance, primarily due to its role as a key chiral building block in the synthesis of the widely used antispasmodic drug, Mebeverine. This technical guide has provided a detailed overview of the synthesis of the racemic compound and robust, field-proven protocols for its enantiomeric resolution via lipase-catalyzed kinetic resolution and chiral HPLC. Furthermore, the principles of enantioselective synthesis have been discussed as a viable alternative for obtaining the pure enantiomers. A deeper understanding and control of the stereochemistry of this molecule are crucial for the development of improved, single-enantiomer pharmaceuticals with enhanced therapeutic efficacy and reduced side effects. The methodologies and insights presented herein are intended to empower researchers and drug development professionals in their pursuit of next-generation chiral therapeutics.

References

-

NIH. (n.d.). Enantioselective Reduction of Prochiral Ketones using Spiroborate Esters as Catalysts. [Link]

-

ResearchGate. (n.d.). Synthesis of N-(1-(3,4-dimethoxyphenyl)propan-2-yl) amides 4. [Link]

-

NIH. (n.d.). Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. [Link]

-

MDPI. (2021). Resolution of Racemic Aryloxy-Propan-2-yl Acetates via Lipase-Catalyzed Hydrolysis: Preparation of Enantiomerically Pure/Enantioenriched Mexiletine Intermediates and Analogs. [Link]

-

Česká a slovenská farmacie. (2007). HPLC separation of enantiomers using chiral stationary phases. [Link]

-

Phenomenex. (n.d.). Chiral HPLC Separations. [Link]

-

MDPI. (2019). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. [Link]

-

PubMed. (2010). 1-(3',4',5'-Trimethoxyphenyl)-3-(3'',4''-dimethoxy-2''-hydroxyphenyl)-propane with microtubule-depolymerizing ability induces G2/M phase arrest and apoptosis in HepG2 cells. [Link]

-

MDPI. (2019). Lipase Immobilized on MCFs as Biocatalysts for Kinetic and Dynamic Kinetic Resolution of sec-Alcohols. [Link]

-

PubMed. (2025). Lipase-Catalyzed Kinetic Resolution Followed by an Intramolecular Diels-Alder Reaction: Enantio- and Diastereoselective Synthesis of an A-Ring Moiety of Furanosteroids. [Link]

-

Semantic Scholar. (n.d.). Enantioselective reduction of prochiral aryl ketones using a novel chiral auxiliary derived from a labdane diterpene. [Link]

-

PubChem. (n.d.). Mebeverine. [Link]

-

ResearchGate. (n.d.). Synthesis of mebeverine derivatives 3, 4a–d. [Link]

-

Wikipedia. (n.d.). 2,5-Dimethoxy-4-methylamphetamine. [Link]

-

ResearchGate. (2025). Separation of propranolol enantiomers using chiral HPLC. [Link]

-

PubMed. (1997). Pharmacological importance of stereochemical resolution of enantiomeric drugs. [Link]

-

EPFL. (n.d.). Catalytic enantioselective transformations. [Link]

-

NIH. (n.d.). 1-(3,4,5-Trimethoxyphenyl)ethane-1,2-diyl Esters, a Novel Compound Class with Potent Chemoreversal Activity. [Link]

-

PubMed. (2014). (E)-3-(3,4-dihydroxy-2-methoxyphenyl)-1-(2,4-dihydroxyphenyl)prop-2-en-1-one, a novel licochalcone B derivative compound, suppresses lipopolysaccharide-stimulated inflammatory reactions in RAW264.7 cells and endotoxin shock in mice. [Link]

-

PubMed. (2012). A new chalcone derivative (E)-3-(4-methoxyphenyl)-2-methyl-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one suppresses prostate cancer involving p53-mediated cell cycle arrests and apoptosis. [Link]

-

NIH. (n.d.). Enantioselective 3,4-Oxyamination of 1,3-Dienes Enabled by an Electron-Rich Planar Chiral Rhodium Indenyl Catalyst. [Link]

-

ResearchGate. (2025). A new series of chiral catalysts for the enantioselective borane reduction of ketones. [Link]

-

RSC Publishing. (n.d.). Analytical Methods. [Link]

-

NIH. (n.d.). Enantioselective Reduction of Ketones. [Link]

-

SlideShare. (n.d.). stereochemistry and biological activity of drugs. [Link]

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. Mebeverine | C25H35NO5 | CID 4031 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. csfarmacie.cz [csfarmacie.cz]

- 7. phx.phenomenex.com [phx.phenomenex.com]

- 8. Enantioselective Reduction of Prochiral Ketones using Spiroborate Esters as Catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Navigating the Safety Landscape of 1-(3,4-Dimethoxyphenyl)propan-2-ol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals